molecular formula C9H18N2 B175113 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine CAS No. 141650-55-7

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

Cat. No. B175113
Key on ui cas rn: 141650-55-7
M. Wt: 154.25 g/mol
InChI Key: HTZWHTQVHWHSHN-UHFFFAOYSA-N
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Patent
US07781430B2

Procedure details

A mixture of 9-methyl-9-aza-bicyclo[3.3.1]nonan-3-one oxime hydrochloride (0.670 g, 3.27 mmol), rhodium on carbon (0.610 g, 5% rhodium), methanol (18 mL), and concentrated ammonium hydroxide (8.0 mL, 120 mmol) was shaken under a 50 psi hydrogen atmosphere and warmed to 50° C. for 19 h. The mixture was then filtered through a pad of diatomaceous earth and the pad rinsed with additional methanol (3×20 mL). The filtrate was then concentrated to dryness, and residue was partitioned between 10% aqueous sodium carbonate (25 mL) and chloroform (25 mL). The layers were separated, and the aqueous layer was extracted with additional chloroform (2×25 mL). The combined organic extracts were dried over anhydrous potassium carbonate, filtered, and concentrated to afford 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane (0.466 g, 92% yield) as a yellow oil: 1H NMR (500 MHz, CDCl3) δ 3.20 (m, 1H), 3.01 (d, J=11.1 Hz, 2H), 2.46 (s, 3H), 2.32-2.25 (m, 2H), 1.99-1.89 (m, 3H), 1.50-1.42 (m, 1H), 1.14-10.9 (m, 2H), 1.07 (br s, 2H), 0.98-0.91 (m, 2H); MS (ESI) m/z 155 [M+H]+. This material was converted to the corresponding dihydrochloride salt in quantitative yield by treatment with excess 4M hydrogen chloride gas in dioxane: mp 232-235° C. 1H NMR (300 MHz, DMSO-d6) δ 11.28 (br s, 1H), 10.31 (br s, 1H), 8.46 (br s, 2H), 3.85 (br s, 2H), 3.61 (br s, 1H), 3.07 (dd, J=18.1, 6.6 Hz, 1H), 2.96 (d, J=4.6 Hz, 2H), 2.76 (d, J=4.6 Hz, 1H), 2.46 (d, J=17.0 Hz, 1H), 2.30-2.18 (m, 2H), 2.02 (br d, J=7.8 Hz, 1H), 1.88-1.72 (m, 2H), 1.70-1.19 (m, 3H).
Name
9-methyl-9-aza-bicyclo[3.3.1]nonan-3-one oxime hydrochloride
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]1[CH:8]2[CH2:9][CH2:10][CH2:11][CH:4]1[CH2:5][C:6](=[N:12]O)[CH2:7]2.[OH-].[NH4+].[H][H]>[Rh].CO>[NH2:12][CH:6]1[CH2:5][CH:4]2[N:3]([CH3:2])[CH:8]([CH2:9][CH2:10][CH2:11]2)[CH2:7]1 |f:0.1,2.3|

Inputs

Step One
Name
9-methyl-9-aza-bicyclo[3.3.1]nonan-3-one oxime hydrochloride
Quantity
0.67 g
Type
reactant
Smiles
Cl.CN1C2CC(CC1CCC2)=NO
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0.61 g
Type
catalyst
Smiles
[Rh]
Name
Quantity
18 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
the pad rinsed with additional methanol (3×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated to dryness, and residue
CUSTOM
Type
CUSTOM
Details
was partitioned between 10% aqueous sodium carbonate (25 mL) and chloroform (25 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with additional chloroform (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1CC2CCCC(C1)N2C
Measurements
Type Value Analysis
AMOUNT: MASS 0.466 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07781430B2

Procedure details

A mixture of 9-methyl-9-aza-bicyclo[3.3.1]nonan-3-one oxime hydrochloride (0.670 g, 3.27 mmol), rhodium on carbon (0.610 g, 5% rhodium), methanol (18 mL), and concentrated ammonium hydroxide (8.0 mL, 120 mmol) was shaken under a 50 psi hydrogen atmosphere and warmed to 50° C. for 19 h. The mixture was then filtered through a pad of diatomaceous earth and the pad rinsed with additional methanol (3×20 mL). The filtrate was then concentrated to dryness, and residue was partitioned between 10% aqueous sodium carbonate (25 mL) and chloroform (25 mL). The layers were separated, and the aqueous layer was extracted with additional chloroform (2×25 mL). The combined organic extracts were dried over anhydrous potassium carbonate, filtered, and concentrated to afford 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane (0.466 g, 92% yield) as a yellow oil: 1H NMR (500 MHz, CDCl3) δ 3.20 (m, 1H), 3.01 (d, J=11.1 Hz, 2H), 2.46 (s, 3H), 2.32-2.25 (m, 2H), 1.99-1.89 (m, 3H), 1.50-1.42 (m, 1H), 1.14-10.9 (m, 2H), 1.07 (br s, 2H), 0.98-0.91 (m, 2H); MS (ESI) m/z 155 [M+H]+. This material was converted to the corresponding dihydrochloride salt in quantitative yield by treatment with excess 4M hydrogen chloride gas in dioxane: mp 232-235° C. 1H NMR (300 MHz, DMSO-d6) δ 11.28 (br s, 1H), 10.31 (br s, 1H), 8.46 (br s, 2H), 3.85 (br s, 2H), 3.61 (br s, 1H), 3.07 (dd, J=18.1, 6.6 Hz, 1H), 2.96 (d, J=4.6 Hz, 2H), 2.76 (d, J=4.6 Hz, 1H), 2.46 (d, J=17.0 Hz, 1H), 2.30-2.18 (m, 2H), 2.02 (br d, J=7.8 Hz, 1H), 1.88-1.72 (m, 2H), 1.70-1.19 (m, 3H).
Name
9-methyl-9-aza-bicyclo[3.3.1]nonan-3-one oxime hydrochloride
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]1[CH:8]2[CH2:9][CH2:10][CH2:11][CH:4]1[CH2:5][C:6](=[N:12]O)[CH2:7]2.[OH-].[NH4+].[H][H]>[Rh].CO>[NH2:12][CH:6]1[CH2:5][CH:4]2[N:3]([CH3:2])[CH:8]([CH2:9][CH2:10][CH2:11]2)[CH2:7]1 |f:0.1,2.3|

Inputs

Step One
Name
9-methyl-9-aza-bicyclo[3.3.1]nonan-3-one oxime hydrochloride
Quantity
0.67 g
Type
reactant
Smiles
Cl.CN1C2CC(CC1CCC2)=NO
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0.61 g
Type
catalyst
Smiles
[Rh]
Name
Quantity
18 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
the pad rinsed with additional methanol (3×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated to dryness, and residue
CUSTOM
Type
CUSTOM
Details
was partitioned between 10% aqueous sodium carbonate (25 mL) and chloroform (25 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with additional chloroform (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1CC2CCCC(C1)N2C
Measurements
Type Value Analysis
AMOUNT: MASS 0.466 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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